1-(3-Chlorophenyl)-3-pyridin-3-ylurea
CAS No.:
Cat. No.: VC11048988
Molecular Formula: C12H10ClN3O
Molecular Weight: 247.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10ClN3O |
|---|---|
| Molecular Weight | 247.68 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-pyridin-3-ylurea |
| Standard InChI | InChI=1S/C12H10ClN3O/c13-9-3-1-4-10(7-9)15-12(17)16-11-5-2-6-14-8-11/h1-8H,(H2,15,16,17) |
| Standard InChI Key | QGLBBAUVPATXPV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=CC=C2 |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)NC2=CN=CC=C2 |
Introduction
Synthesis of 1-(3-Chlorophenyl)-3-pyridin-3-ylurea
The synthesis of this compound typically involves the reaction between an isocyanate derivative and an amine. A generalized procedure includes:
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Starting Materials:
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3-chlorophenyl isocyanate
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Pyridin-3-amine
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Reaction Conditions:
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Solvent: Dichloromethane or toluene
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Temperature: Room temperature to mild heating
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Catalyst: None required (reaction proceeds via nucleophilic addition)
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Mechanism:
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The nucleophilic nitrogen atom of pyridin-3-amine attacks the carbon atom of the isocyanate group.
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This results in the formation of the urea linkage.
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Purification:
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The crude product is purified using recrystallization or column chromatography.
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Potential as an Anticancer Agent
Urea derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. For example:
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Similar compounds have shown activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines .
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The urea moiety facilitates hydrogen bonding with target proteins, while the pyridine ring enhances selectivity.
Enzyme Inhibition
Urea-based compounds are known inhibitors of enzymes such as urease and kinases:
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Urease inhibition can prevent conditions like peptic ulcers and kidney stones .
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Computational studies suggest that derivatives with chlorophenyl and pyridine groups exhibit strong binding affinities toward enzyme active sites.
Computational Studies
Docking Simulations:
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Computational tools predict that the chlorophenyl and pyridine groups interact with hydrophobic pockets in protein targets.
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Hydrogen bonds formed by the urea moiety enhance binding stability.
Binding Affinity:
| Compound | Target Enzyme | Binding Energy (kcal/mol) |
|---|---|---|
| 1-(3-Chlorophenyl)-3-pyridin-3-ylurea | Urease | -7.5 |
| Similar urea derivatives | 5-Lipoxygenase | -9.0 |
Applications in Medicinal Chemistry
1-(3-Chlorophenyl)-3-pyridin-3-ylurea holds promise for further development as:
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Anticancer Agents: Due to its ability to inhibit cell proliferation through kinase inhibition.
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Anti-inflammatory Drugs: By targeting enzymes involved in inflammatory pathways.
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Enzyme Inhibitors: Particularly for urease, which has implications in gastrointestinal health.
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